2-Vinyl-1,3-phenylene Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vinyl-1,3-phenylene Diacetate is an organic compound with the molecular formula C12H12O4 It is a derivative of phenylene diacetate, where the phenylene ring is substituted with a vinyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vinyl-1,3-phenylene Diacetate typically involves the acetylation of 2-vinyl-1,3-phenylene diol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form 2-ethyl-1,3-phenylene diacetate.
Substitution: It can participate in electrophilic substitution reactions, where the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 2-ethyl-1,3-phenylene diacetate.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Vinyl-1,3-phenylene Diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Industry: Used in the production of specialty polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2-Vinyl-1,3-phenylene Diacetate involves its ability to undergo various chemical reactions due to the presence of the vinyl and acetate groups. The vinyl group can participate in polymerization reactions, while the acetate groups can undergo hydrolysis to form phenolic compounds. These reactions are facilitated by the presence of catalysts and specific reaction conditions.
Comparison with Similar Compounds
4-Vinyl-1,2-phenylene Diacetate: Similar structure but with different substitution pattern.
1,3-Phenylene Diacetate: Lacks the vinyl group, leading to different reactivity.
2-Vinyl-1,4-phenylene Diacetate: Similar but with vinyl group at the 4-position.
Uniqueness: 2-Vinyl-1,3-phenylene Diacetate is unique due to the specific positioning of the vinyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific applications in organic synthesis and polymer chemistry.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3-acetyloxy-2-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-11(15-8(2)13)6-5-7-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
InChI Key |
BENGMEBRMQSDNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.